
N-(3-phenylpropyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is a synthetic compound that belongs to the class of diazepanes. It has been studied for its potential use in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have developed methodologies for the synthesis of diazepane derivatives, highlighting the diversity of synthetic routes and the potential for generating compounds with varying substituents for different applications. For example, the work by Shaabani et al. (2009) outlines a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, indicating the broad spectrum of biological activities of such compounds, including their role as anxiolytics and antiarrhythmics (Shaabani et al., 2009).
Biological Activity
Research into the biological activity of diazepane derivatives has identified potential applications as therapeutic agents. For instance, Teimoori et al. (2011) explored novel homopiperazine derivatives as anticancer agents, demonstrating the importance of the diazepane ring in medicinal chemistry (Teimoori et al., 2011).
Methodological Advances
Methodological advances in the synthesis of diazepane derivatives have been reported, showcasing the versatility of these compounds in organic synthesis. For example, Siddiqui et al. (2013) presented a N-Heterocyclic carbene-catalyzed synthesis of 1,3-diazepanes, offering a new pathway to these structures with high atom economy (Siddiqui et al., 2013).
Photochemistry and Electrochemistry Applications
The study by Vlček (2002) discussed the interesting structural, spectroscopic, electrochemical, and photochemical properties of tetracarbonyl-diimine complexes, highlighting the potential of diazepane derivatives in materials science (Vlček, 2002).
Antimicrobial Evaluation
Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of diazaphosphole-tetrazol-thiophene carboxamides, demonstrating the potential of diazepane derivatives in developing new antimicrobial agents (Talupur et al., 2021).
Propriétés
IUPAC Name |
4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(20-10-4-8-17-6-2-1-3-7-17)22-12-5-11-21(13-14-22)18-9-15-24-16-18/h1-3,6-7,18H,4-5,8-16H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYXKVVPTOWMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCCC2=CC=CC=C2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)
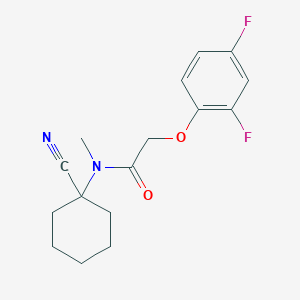

![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)
![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)
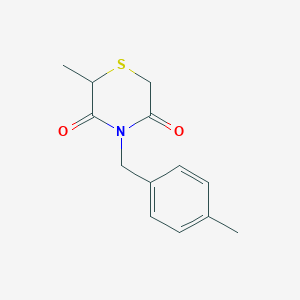
![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)

![5-[(2,2-Difluoroethoxy)methyl]-4-iodo-1-methylpyrazole-3-ylamine](/img/structure/B2407807.png)
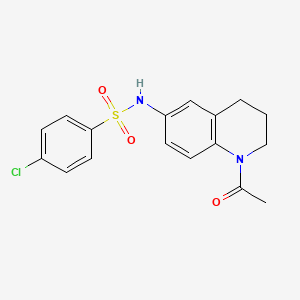
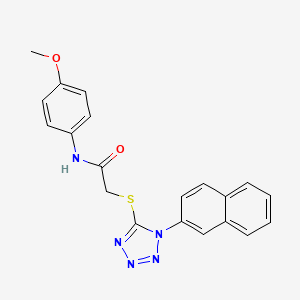
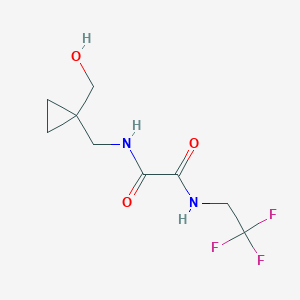
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)
